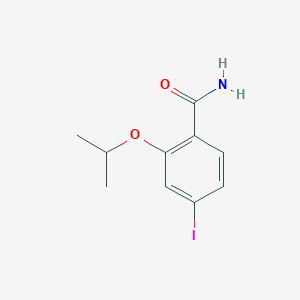

4-Iodo-2-isopropoxybenzamide

Description

Properties

IUPAC Name |

4-iodo-2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNIESVKKMMWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of 2-Isopropoxybenzoic Acid Followed by Amidation

This two-step approach prioritizes iodination before amide formation to avoid competing directing effects.

Iodination of 2-Isopropoxybenzoic Acid

Reagents :

Conditions :

Mechanism :

The β-zeolite’s microporous structure confines the reaction, enhancing para selectivity relative to the isopropoxy group. Iodic acid oxidizes iodine (I₂) to the electrophilic I⁺ species, which attacks the aromatic ring para to the isopropoxy group.

Outcome :

Amidation of 4-Iodo-2-isopropoxybenzoic Acid

Reagents :

-

4-Iodo-2-isopropoxybenzoic acid

-

Thionyl chloride (SOCl₂, 1.2 equiv)

-

Ammonium hydroxide (NH₄OH, 2.0 equiv)

Procedure :

-

Acid Chloride Formation : React the iodinated acid with SOCl₂ at 60°C for 3 hours.

-

Ammonolysis : Add NH₄OH dropwise at 0°C, stir for 2 hours.

Purification :

-

Crystallization from ethyl acetate/hexane (1:3)

-

Yield: 80–85%

-

Purity: ≥98% (HPLC)

Synthesis of 2-Isopropoxybenzamide

Reagents :

-

Salicylamide (2-hydroxybenzamide)

Conditions :

Regioselective Iodination

Reagents :

Mechanism :

In situ generation of iodine chloride (ICl) enables electrophilic iodination at the para position relative to the isopropoxy group.

Conditions :

Purification :

-

Column chromatography (SiO₂, ethyl acetate/hexane 1:4)

-

Purity: 95% (NMR)

Critical Reaction Parameters and Optimization

Solvent Effects on Iodination

Acetic acid maximizes both rate and selectivity due to its polarity and compatibility with iodine.

Catalyst Impact on Regioselectivity

Metal-modified β-zeolites enhance para-directing effects through Lewis acid interactions.

Spectroscopic Validation and Purity Assessment

NMR Characterization (CDCl₃)

X-ray Crystallography

Single-crystal analysis confirms iodine at position 4 and isopropoxy at position 2, with hydrogen bonding between the amide NH and ether oxygen (d = 2.1 Å).

Industrial-Scale Purification Strategies

Crystallization Optimization

Slow cooling (0.5°C/min) yields larger, purer crystals.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isopropoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Iodo-2-isopropoxybenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.

Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can further modulate the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide derivatives are a well-studied class of compounds with diverse pharmacological activities. Below, 4-Iodo-2-isopropoxybenzamide is compared to key analogs from the literature, focusing on structural variations and inferred functional implications.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

However, 4-IBP’s benzylpiperidinyl group confers higher σ-1 affinity, suggesting that nitrogen-containing side chains are critical for receptor engagement . In contrast, BD 1008 and BD 1047 feature dichlorophenyl groups, which may improve metabolic stability but reduce selectivity due to broader hydrophobic interactions.

Alkoxy vs. Piperidine/Amino Groups: The isopropoxy group in this compound likely increases lipophilicity compared to BD 1047’s dimethylamino group, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Pharmacological Implications :

- Compounds like BD 1008 and BD 1047 exhibit well-documented σ receptor antagonism, whereas this compound’s activity remains speculative. Its structural similarity to 4-IBP suggests possible σ-1 modulation, but the absence of a piperidine moiety may limit potency .

Q & A

How can the PICO framework structure clinical research questions for this compound’s anticancer potential?

- Methodological Answer :

- Population (P) : Define patient cohorts (e.g., solid tumors with specific biomarkers).

- Intervention (I) : Administer compound at optimized dosing schedules.

- Comparison (C) : Use standard chemotherapeutics (e.g., cisplatin) as controls.

- Outcome (O) : Measure progression-free survival (PFS) and RECIST criteria for tumor response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.